molecular formula C10H11F3N2O3 B5462176 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol

1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol

Cat. No.: B5462176
M. Wt: 264.20 g/mol
InChI Key: LXEWZOWSTQCFQZ-UHFFFAOYSA-N
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Description

1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

    Addition: Various electrophiles or nucleophiles depending on the desired product.

Major Products:

Scientific Research Applications

1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-(Trifluoromethyl)aniline
  • 2-(4-Amino-2-(trifluoromethyl)phenyl)propan-2-ol

Comparison: 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol is unique due to the presence of both a nitro group and an amino alcohol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)anilino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c1-6(16)5-14-8-3-2-7(10(11,12)13)4-9(8)15(17)18/h2-4,6,14,16H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEWZOWSTQCFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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